molecular formula C4H12As2O2S B13435505 Dimethylarsinothioic Acid Anhydrosulfide

Dimethylarsinothioic Acid Anhydrosulfide

Katalognummer: B13435505
Molekulargewicht: 274.05 g/mol
InChI-Schlüssel: RXFCLJHXEHKHSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylarsinothioic Acid Anhydrosulfide is a chemical compound with the molecular formula C4H12As2O2S and a molecular weight of 274.05 g/mol . It is an organoarsenic compound that contains both arsenic and sulfur atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Dimethylarsinothioic Acid Anhydrosulfide typically involves the reaction of dimethylarsinic acid with sulfur-containing reagents under controlled conditions. One common method involves the use of hydrogen sulfide gas in the presence of a catalyst to facilitate the formation of the anhydrosulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Dimethylarsinothioic Acid Anhydrosulfide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Dimethylarsinothioic Acid Anhydrosulfide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Dimethylarsinothioic Acid Anhydrosulfide involves its interaction with cellular thiol groups and enzymes. The compound can form complexes with thiol-containing proteins, affecting their function and activity . This interaction can lead to various biological effects, including changes in cellular metabolism and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Dimethylarsinothioic Acid Anhydrosulfide is similar to other organoarsenic compounds such as dimethylarsinic acid and monomethylarsonic acid. it is unique due to the presence of the anhydrosulfide group, which imparts distinct chemical properties and reactivity . Other similar compounds include:

This compound stands out due to its unique combination of arsenic and sulfur atoms, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C4H12As2O2S

Molekulargewicht

274.05 g/mol

IUPAC-Name

[dimethylarsorylsulfanyl(methyl)arsoryl]methane

InChI

InChI=1S/C4H12As2O2S/c1-5(2,7)9-6(3,4)8/h1-4H3

InChI-Schlüssel

RXFCLJHXEHKHSM-UHFFFAOYSA-N

Kanonische SMILES

C[As](=O)(C)S[As](=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.